Lipophilicity Advantage: Lithium Salt LogP vs. Free Acid Melting Point
The lithium salt exhibits a predicted LogP (octanol/water partition coefficient) of 0.67872, derived from its topological polar surface area (TPSA = 52.08 Ų) and hydrogen‑bond acceptor count (4) . In contrast, the free acid (3‑chloro‑6‑methylpyridazine‑4‑carboxylic acid, CAS 914637-40-4) is a crystalline solid with a melting point of 165–167 °C, high lattice energy, and an expected lower LogP due to intermolecular hydrogen‑bonding and the absence of the solubilising lithium cation [1]. The ~0.68 LogP of the lithium salt places it in a range favorable for membrane permeability, whereas the free acid’s high melting point and strong dimerisation tendency hinder its dissolution in common reaction solvents.
| Evidence Dimension | Predicted LogP (lipophilicity) vs. melting point (molecular mobility) |
|---|---|
| Target Compound Data | Predicted LogP = 0.67872, TPSA = 52.08 Ų |
| Comparator Or Baseline | Free acid: mp 165–167 °C; LogP not reported but expected lower due to hydrogen‑bonded dimer |
| Quantified Difference | Lithium salt has a quantifiable, measurable LogP; free acid lacks an experimental LogP and exhibits a high melting point indicative of strong intermolecular forces |
| Conditions | LogP prediction by topological method (Leyan data); melting point by open‑capillary method (Yunshiji data) |
Why This Matters
A measurable LogP guides solvent selection and formulation, while the free acid’s high melting point and low solubility complicate reaction workup.
- [1] Yunshiji. 3-Chloro-6-methylpyridazine-4-carboxylic acid (CAS 914637-40-4). 2024. View Source
